molecular formula C20H13ClN2O B2748692 5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine CAS No. 478029-19-5

5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

Cat. No. B2748692
M. Wt: 332.79
InChI Key: JQBNWKBPKWNGPP-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Modifications and Organic Semiconductor Applications

One study investigates molecular modifications of naphthodithiophene diimides, introducing electron-deficient substituents like chlorine groups to develop superior n-channel organic semiconductors for thin-film transistors. These modifications have shown to significantly improve electron mobility, illustrating the potential of chlorine-substituted compounds in electronics (Nakano et al., 2015).

Structural and Spectral Analysis in Antimalarial Research

Research on antimalarial drugs like 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine utilizes FT IR and FT Raman spectra for structural and bonding analysis. These studies provide insights into the docking mechanism of the drug molecules in the active site of enzymes, highlighting the importance of dihedral angles and intermolecular hydrogen bonding in drug efficacy (Sherlin et al., 2018).

Synthesis and Biological Activities of Pyrimidine Derivatives

A notable focus has been on synthesizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, revealing a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti‐inflammatory properties. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry and their potential in developing new therapeutics (Rani et al., 2012).

Enzyme Inhibition and Drug Design

Studies on 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines have been conducted to understand the mode of pyrimidine binding to dihydrofolic reductase. Such research is pivotal for designing active-site-directed irreversible inhibitors, highlighting the strategic placement of bulky groups on the pyrimidine ring for enhanced binding and therapeutic efficacy (Baker et al., 1967).

Nonlinear Optical Materials

The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications showcases the importance of pyrimidine rings in developing materials with significant NLO properties. This research provides a foundation for the use of these compounds in optoelectronic and high-tech applications, demonstrating the intersection of organic chemistry and material science (Hussain et al., 2020).

Safety And Hazards

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Future Directions

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Please note that without specific information on “5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine”, the above is a general approach and may not apply to this specific compound. For accurate and detailed information, please refer to relevant scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consider reaching out to a chemistry professor or a professional chemist for more information.


properties

IUPAC Name

5-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-18-8-5-15(6-9-18)17-12-22-20(23-13-17)24-19-10-7-14-3-1-2-4-16(14)11-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNWKBPKWNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

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